Rociletinib Hydrobromide: A Preclinical Technical Guide
Rociletinib Hydrobromide: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical studies conducted on rociletinib hydrobromide (formerly CO-1686), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Rociletinib was developed for the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation.[2][3]
Mechanism of Action
Rociletinib is a 2,4-diaminopyrimidine-based molecule designed to selectively target mutant forms of EGFR.[2][4] Its mechanism involves the formation of a covalent bond between its reactive acrylamide group and the cysteine 797 residue within the ATP-binding pocket of the EGFR kinase.[2][5] This irreversible binding effectively inhibits EGFR signaling pathways, leading to the death of tumor cells.[6] A key characteristic of rociletinib is its high selectivity for mutant EGFR (including L858R, exon 19 deletion, and the T790M resistance mutation) while largely sparing wild-type (WT) EGFR, thereby reducing the on-target toxicities commonly associated with earlier generation EGFR inhibitors.[2][6][7]
Quantitative Preclinical Data
The preclinical efficacy of rociletinib was quantified through various in vitro and cellular assays, demonstrating its potency and selectivity for mutant EGFR over wild-type EGFR.
| Parameter | EGFR L858R/T790M | EGFR Exon 19 del/T790M | EGFR Wild-Type (WT) | Reference(s) |
| Ki (Cell-free assay) | 21.5 nM | - | 303.3 nM | [8] |
| IC₅₀ (Kinase assay) | <0.51 nM | - | 6 nM | [2] |
| IC₅₀ (p-EGFR inhibition) | 62 - 187 nM | - | > 2,000 nM | [8] |
| GI₅₀ / IC₅₀ (Cell lines) | 7 - 32 nM | 7 - 32 nM | 547 - 4,275 nM | [2][4] |
| Selectivity (Mutant vs WT) | ~22-fold more sensitive | - | - | [2][4] |
| Parameter | Value | Reference(s) |
| Maximum Serum Concentration (Cmax) | 2.41 µg/mL | [2] |
| Time to Maximum Concentration (Tmax) | 1.5 hours | [2] |
| Serum Half-life (t½) | 3.7 hours | [2] |
| Metabolism | Metabolites M502 (69%), M544 (23%), M460 (3%) | [2] |
| Elimination | 85.2% Fecal (65.2% unchanged) | [2] |
| Brain/Plasma Concentration Ratio | 0.08 | [4] |
Experimental Protocols
Detailed methodologies were employed to characterize the activity and efficacy of rociletinib in preclinical settings.
To determine the direct inhibitory activity of rociletinib, cell-free kinase assays were performed using recombinant N-terminal GST-tagged human EGFR proteins, including both wild-type and L858R/T790M double mutant forms.[8] The assays measured the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki) by quantifying the phosphorylation of a substrate in the presence of varying concentrations of rociletinib. This methodology confirmed that rociletinib is significantly more potent against the double mutant EGFR compared to the wild-type form.[2][8]
Non-small-cell lung cancer (NSCLC) cell lines expressing various EGFR mutations (L858R/T790M, exon 19 deletion/T790M) and wild-type EGFR were utilized.[4]
-
Proliferation Assays: Cells were treated with escalating doses of rociletinib to determine the concentration required to inhibit cell growth by 50% (GI₅₀).[8]
-
Phosphorylation Assays: Western blot analysis was used to measure the inhibition of EGFR phosphorylation (p-EGFR) in these cell lines. Cells were treated with rociletinib, and cell lysates were subsequently analyzed to determine the IC₅₀ for p-EGFR inhibition.[8]
The antitumor activity of rociletinib was evaluated in vivo using xenograft and transgenic mouse models.[2][4]
-
Xenograft Models: Human NSCLC cell lines with defined EGFR mutations were implanted into immunocompromised mice. Once tumors were established, mice were treated with rociletinib or a vehicle control. Tumor volume was measured regularly to assess dose-dependent tumor growth inhibition.[4]
-
Transgenic Models: Genetically engineered mouse models, such as those expressing EGFR-L858R/T790M, were used. These models develop lung adenocarcinomas spontaneously. Treatment with rociletinib demonstrated significant and often complete tumor regression, confirming its efficacy in a more physiologically relevant context.[2][9]
Mechanisms of Acquired Resistance
Despite initial efficacy, acquired resistance to rociletinib was observed in preclinical models.[9] The mechanisms are multifaceted, involving both alterations in the drug target and activation of bypass signaling pathways.
-
Tertiary EGFR Mutations: The most prominent resistance mechanism involves the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of rociletinib to the Cys797 residue.[2] Other less common mutations, such as L718Q and G796C, have also been identified in preclinical models and create steric hindrance.[2][9]
-
Bypass Pathway Activation: Resistance can emerge through the activation of alternative signaling cascades that circumvent the need for EGFR signaling. Preclinical studies have identified the activation of the IGF1-receptor and MAPK pathways, as well as the Akt-mTOR pathway, as mechanisms of cross-resistance to EGFR TKIs.[2][4]
-
Histologic Transformation: In some cases, tumors undergo a transformation from NSCLC to small-cell lung cancer, a phenotype that is not dependent on EGFR signaling.[2]
-
EGFR Amplification: Increased expression of the EGFR protein has been reported in rociletinib-resistant cell lines.[10]
Additional Preclinical Findings
-
Off-Target Effects: Preclinical studies in rodents identified that a rociletinib metabolite, M502, inhibits the insulin-like growth factor (IGF)-receptor and insulin-receptor kinases.[2] This off-target activity was found to be the cause of hyperglycemia observed in clinical trials, an effect not anticipated from the primary mechanism of rociletinib.[2][4]
-
Interaction with ABCG2 Transporter: In vitro studies revealed that rociletinib can inhibit the function of the ABCG2 (ATP-binding cassette subfamily G member 2) drug efflux pump. By inhibiting ABCG2, rociletinib was shown to increase the intracellular concentration of other chemotherapeutic agents that are substrates of this transporter, suggesting a potential role in overcoming multidrug resistance.[5]
References
- 1. Rociletinib - Wikipedia [en.wikipedia.org]
- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rociletinib in EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New developments in the management of non-small-cell lung cancer, focus on rociletinib: what went wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rociletinib (CO-1686) enhanced the efficacy of chemotherapeutic agents in ABCG2-overexpressing cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
